molecular formula C48H86S4Sn2 B13122484 [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane

[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane

Cat. No.: B13122484
M. Wt: 1028.9 g/mol
InChI Key: ZXXQEKHWKVEYKL-UHFFFAOYSA-N
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Description

[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane typically involves multiple steps:

    Formation of the Core Structure: The core structure of the compound can be synthesized through a series of cyclization reactions involving sulfur-containing precursors.

    Introduction of Trimethylstannyl Groups: The trimethylstannyl groups can be introduced via a stannylation reaction using trimethyltin chloride and a suitable catalyst.

    Attachment of Hexadecylsulfanyl Groups: The hexadecylsulfanyl groups can be attached through a thiol-ene reaction, where hexadecylthiol is reacted with an alkene precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tin-carbon bonds, potentially leading to the formation of simpler organotin compounds.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Simpler organotin compounds.

    Substitution: Organotin derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Organotin compounds have been studied for their biological activity, including antimicrobial and anticancer properties. This compound may exhibit similar activities and can be explored for potential therapeutic applications.

Medicine

In medicine, organotin compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents

Industry

In industry, organotin compounds are used as catalysts, stabilizers, and intermediates in the production of various materials. This compound may find applications in these areas due to its unique properties.

Mechanism of Action

The mechanism of action of [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is likely to involve interactions with cellular components, such as proteins and nucleic acids. The compound’s organotin moiety can interact with thiol groups in proteins, leading to potential biological effects. Additionally, the sulfur atoms in the compound may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Trimethyltin chloride: A simpler organotin compound used in various applications.

    Hexadecylthiol: A sulfur-containing compound used in thiol-ene reactions.

    Organotin sulfides: Compounds with similar sulfur-tin interactions.

Uniqueness

The uniqueness of [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane lies in its complex structure, which combines multiple functional groups and offers diverse reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C48H86S4Sn2

Molecular Weight

1028.9 g/mol

IUPAC Name

[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane

InChI

InChI=1S/C42H68S4.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-45-42(39-37-31-35-43-40(37)41-38(39)32-36-44-41)46-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h31-32H,3-30,33-34H2,1-2H3;6*1H3;;

InChI Key

ZXXQEKHWKVEYKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC(=C1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)SCCCCCCCCCCCCCCCC

Origin of Product

United States

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